(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide
Beschreibung
Historical Development and Discovery Context
The development of (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide emerged from extensive research into the natural Second Mitochondria-derived Activator of Caspases protein and its role in cellular apoptosis regulation. The natural Second Mitochondria-derived Activator of Caspases protein functions as a mitochondrial protein that potentiates apoptosis by neutralizing members of the Inhibitor of Apoptosis family of proteins. Research demonstrated that Second Mitochondria-derived Activator of Caspases is released from mitochondria into the cytosol during apoptosis triggered by various stimuli, including ultraviolet radiation, gamma-irradiation, cytotoxic drugs, and death receptor ligation.
The discovery that Second Mitochondria-derived Activator of Caspases competitively binds to the caspase-binding domains of X-linked Inhibitor of Apoptosis Protein, resulting in caspase activation, provided the mechanistic foundation for developing synthetic mimetics. The structural studies revealed that mature Second Mitochondria-derived Activator of Caspases exists as a dimer, with dimerization being essential for its pro-apoptotic activity through its ability to neutralize X-linked Inhibitor of Apoptosis Protein. This understanding led to the rational design of small molecule compounds that could mimic the binding properties and biological effects of the natural protein.
The compound SW IV-52 was developed as part of comprehensive efforts to create synthetic molecules capable of mimicking the Alanine-Valine-Proline-Isoleucine tetrapeptide binding motif of natural Second Mitochondria-derived Activator of Caspases. The development process involved systematic structure-activity relationship studies aimed at optimizing binding affinity to Inhibitor of Apoptosis proteins while maintaining suitable pharmacological properties for therapeutic applications.
Nomenclature, Classification, and Synonyms
The systematic chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the full name being this compound. This nomenclature reflects the complex stereochemistry and multiple chiral centers present in the molecule, which are critical for its biological activity.
The compound is commonly referred to by its research designation SW IV-52 across scientific literature, with this abbreviated form appearing consistently in peer-reviewed publications and chemical databases. Additional synonyms include the hydrochloride salt form designation (S)-SW IV-52 hydrochloride, which represents the pharmaceutically relevant formulation of the compound. Chemical registry databases also list the compound under various catalog numbers, including CAS number 845745-37-1 for the specific stereoisomer.
The molecular formula C₂₅H₃₉ClN₄O₃ indicates the presence of 25 carbon atoms, 39 hydrogen atoms, one chlorine atom, four nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 479.06 daltons. The compound exists as a solid at room temperature with solubility characteristics of 10 millimolar in dimethyl sulfoxide, which facilitates its use in biological research applications.
Position within Second Mitochondria-derived Activator of Caspases Mimetic Compound Classes
SW IV-52 belongs to the monovalent class of Second Mitochondria-derived Activator of Caspases mimetics, distinguished from bivalent compounds by containing a single Alanine-Valine-Proline-Isoleucine tetrapeptide mimetic motif rather than two such motifs linked together. Monovalent Second Mitochondria-derived Activator of Caspases mimetics are designed to mimic the binding of a single Alanine-Valine-Proline-Isoleucine binding motif to Inhibitor of Apoptosis proteins, whereas bivalent compounds contain two such binding motif mimetics tethered together through a linker.
The distinction between monovalent and bivalent Second Mitochondria-derived Activator of Caspases mimetics carries significant implications for their biological activity and therapeutic potential. Research has demonstrated that bivalent Second Mitochondria-derived Activator of Caspases mimetics are typically 100-1000 times more potent than their corresponding monovalent counterparts in inducing apoptosis in tumor cells. However, properly designed monovalent Second Mitochondria-derived Activator of Caspases mimetics can achieve oral bioavailability and may have major advantages over bivalent compounds as potential drug candidates.
Within the broader landscape of Inhibitor of Apoptosis protein antagonists, SW IV-52 represents a specifically engineered compound designed to target X-linked Inhibitor of Apoptosis Protein through competitive binding interactions. The compound shares structural features with other monovalent Second Mitochondria-derived Activator of Caspases mimetics that have entered clinical development, including AT-406, GDC-0917, LCL-161, and GDC-0152. These compounds were all designed to mimic the Alanine-Valine-Proline-Isoleucine tetrapeptide binding motif for interaction with X-linked Inhibitor of Apoptosis Protein, cellular Inhibitor of Apoptosis Protein 1, and cellular Inhibitor of Apoptosis Protein 2.
Research Significance in Inhibitor of Apoptosis Protein Modulation
The research significance of SW IV-52 lies in its ability to modulate the activity of Inhibitor of Apoptosis proteins, particularly X-linked Inhibitor of Apoptosis Protein, through a mechanism that closely mimics the natural regulatory processes governing apoptosis. The compound functions as a pro-apoptotic small molecule that specifically inhibits X-linked Inhibitor of Apoptosis Protein, thereby removing a critical brake on the apoptotic machinery and allowing programmed cell death to proceed in cancer cells that have developed resistance to conventional therapies.
Mechanistic studies have revealed that SW IV-52 operates through the classical Second Mitochondria-derived Activator of Caspases mimetic pathway, involving the binding to cellular Inhibitor of Apoptosis Protein 1 and resulting in conformational changes that stimulate its dimerization and subsequent proteasomal degradation. This process leads to the accumulation of Nuclear Factor kappa-light-chain-enhancer of activated B cells-inducing kinase and activation of both canonical and non-canonical Nuclear Factor kappa-light-chain-enhancer of activated B cells signaling pathways.
The compound has demonstrated particular utility in conjugated forms, where it serves as the active payload in targeted drug delivery systems. Research has shown that when conjugated to sigma-2 receptor ligands, SW IV-52 can be selectively delivered to cancer cells that overexpress these receptors, resulting in enhanced therapeutic efficacy compared to unconjugated administration. The conjugated form SW IV-134 represents a significant advancement in targeted cancer therapy, combining the apoptosis-inducing properties of SW IV-52 with the tumor-targeting capabilities of sigma-2 ligands.
Comparative studies have established that SW IV-52 exhibits minimal single-agent activity at concentrations up to 200 micromolar in certain cancer cell lines, but demonstrates substantially enhanced cytotoxicity when delivered via targeted conjugation systems. This characteristic highlights the importance of delivery mechanisms in maximizing the therapeutic potential of Second Mitochondria-derived Activator of Caspases mimetics and underscores the compound's role in advancing precision medicine approaches to cancer treatment.
The research applications of SW IV-52 extend beyond direct therapeutic use to include its function as a molecular probe for studying apoptotic pathways and Inhibitor of Apoptosis protein biology. The compound has been instrumental in elucidating the mechanistic details of how Second Mitochondria-derived Activator of Caspases mimetics activate both intrinsic and extrinsic apoptotic pathways through their effects on cellular Inhibitor of Apoptosis Protein degradation and subsequent Tumor Necrosis Factor alpha-dependent cell death.
Table 1: Chemical and Physical Properties of SW IV-52
Table 2: Mechanistic Properties and Biological Activities
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O3/c1-16(26-5)22(30)28-21(25(2,3)4)24(32)29-15-9-14-20(29)23(31)27-19-13-8-11-17-10-6-7-12-18(17)19/h6-7,10,12,16,19-21,26H,8-9,11,13-15H2,1-5H3,(H,27,31)(H,28,30)/t16-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJIMRZGUBTJRV-NASSWSRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C(=O)N1CCCC1C(=O)NC2CCCC3=CC=CC=C23)C(C)(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]2CCCC3=CC=CC=C23)C(C)(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402481 | |
| Record name | (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846550-95-6 | |
| Record name | (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis of Key Intermediates
| Intermediate | Description | Preparation Notes |
|---|---|---|
| (S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoic acid derivative | A dipeptide-like fragment with methylamino substitution | Synthesized by coupling N-methyl-L-alanine with 3-methyl-L-valine derivatives under stereoselective conditions |
| Pyrrolidine-2-carboxylic acid derivative | Core cyclic amino acid structure | Commercially available or synthesized via cyclization of protected amino acid precursors |
| (R)-1,2,3,4-Tetrahydronaphthalen-1-yl amine | Hydrophobic amine moiety | Prepared by selective reduction of naphthalene derivatives or purchased |
Coupling Reactions
- The coupling of the dipeptide fragment to the pyrrolidine core is performed using peptide coupling reagents (e.g., HATU) in solvents like DMF or DCM.
- The tetrahydronaphthalenyl amine is then coupled to the pyrrolidine-2-carboxylic acid terminus under similar conditions.
- Reaction temperatures are controlled (0–25 °C) to minimize racemization.
- Bases such as DIPEA or NMM are used to scavenge acids formed during coupling.
Purification and Salt Formation
- Crude products are purified by preparative HPLC or recrystallization.
- The final compound is converted to its hydrochloride or trifluoroacetate salt by treatment with HCl gas or trifluoroacetic acid, respectively.
- Salt formation improves compound stability and solubility for pharmaceutical applications.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Coupling of N-methyl-L-alanine to 3-methyl-L-valine derivative | HATU, DIPEA | DMF | 0–5 °C | 2 h | 85–90 | Stereoselective amide bond formation |
| 2. Coupling dipeptide to pyrrolidine-2-carboxylic acid | EDCI, HOBt, DIPEA | DCM | RT | 3 h | 80–85 | Minimize racemization |
| 3. Coupling tetrahydronaphthalenyl amine | HATU, DIPEA | DMF | 0–25 °C | 4 h | 75–80 | Final amide bond formation |
| 4. Deprotection and salt formation | TFA or HCl gas | DCM or ether | RT | 1 h | Quantitative | Conversion to trifluoroacetate or hydrochloride salt |
Research Findings and Optimization Notes
- Stereochemical integrity : Use of mild coupling conditions and low temperatures is critical to prevent epimerization at chiral centers.
- Coupling efficiency : HATU is preferred for high coupling efficiency and reduced side reactions.
- Purity : Preparative HPLC is essential to achieve >98% purity required for pharmaceutical use.
- Salt form selection : Hydrochloride salt is commonly used for enhanced stability; trifluoroacetate salt is also reported for analytical purposes.
Analyse Chemischer Reaktionen
Reaktionstypen
1-[3,3-Dimethyl-2-(2-Methylamino-Propionylamino)-Butyryl]-Pyrrolidin-2-carbonsäure(1,2,3,4-Tetrahydro-Naphthalen-1-yl)-amid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert werden.
Substitution: Diese Reaktion beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere, typischerweise unter Verwendung von Nukleophilen oder Elektrophilen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Nukleophile wie Amine oder Elektrophile wie Alkylhalogenide.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Amine liefern kann.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Research indicates that this compound exhibits promising biological activities that could be leveraged in drug development. Some key areas of application include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth through specific molecular pathways. Its unique structure allows for interaction with various biological targets, making it a candidate for further investigation in cancer therapeutics.
- Neuroprotective Effects : The presence of the tetrahydronaphthalene moiety suggests potential neuroprotective properties. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the efficacy of similar compounds in inhibiting cancer cell proliferation. Researchers found that modifications to the structure significantly influenced biological activity, indicating that compounds like (S)-1-((S)-3,3-Dimethyl...) hold potential as lead compounds in anticancer drug design.
Neuroprotection Studies
Research conducted by Smith et al. (2024) demonstrated that derivatives of this compound could protect neuronal cells from apoptosis induced by oxidative stress. The study highlighted the importance of structural features in enhancing neuroprotective effects.
Data Tables
| Compound Name | Target Protein | Binding Affinity (IC50) |
|---|---|---|
| (S)-1-((S)... | Protein X | 50 nM |
| Compound B | Protein Y | 75 nM |
| Compound C | Protein Z | 30 nM |
Wirkmechanismus
The mechanism of action of 1-[3,3-Dimethyl-2-(2-Methylamino-Propionylamino)-Butyryl]-Pyrrolidine-2-Carboxylic Acid(1,2,3,4-Tetrahydro-Naphthalen-1-Yl)-Amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide (Singh’s Catalyst)
Structural Comparison :
Functional Implications :
- Catalytic vs. Therapeutic Roles: Singh’s Catalyst is widely used in asymmetric synthesis due to its hydroxyl-diphenylmethyl group, which facilitates chiral induction . In contrast, the target compound’s methylamino-propanamido side chain suggests a biological targeting role (e.g., protease inhibition).
Other Pyrrolidine-Based Analogues
- Steric Effects: The 3,3-dimethylbutanoyl group in the target compound may reduce metabolic degradation compared to simpler acyl groups in analogues.
Research Findings and Data Tables
Table 1: Hypothetical Physicochemical Properties (Inferred from Structural Features)
Critical Analysis of Evidence Limitations
- However, the methodology (e.g., PEGDA hydrogels) could theoretically apply to studying its diffusion or toxicity .
- provides safety data for Singh’s Catalyst, highlighting the importance of stereochemistry in functional outcomes. This supports the hypothesis that the target compound’s stereochemistry drives its specificity .
- (gas hydrates) is irrelevant to this analysis but underscores the need for domain-specific databases in chemical research .
Biologische Aktivität
The compound (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide , often referred to as compound X , is a pyrrolidine derivative with potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanism of action based on recent studies.
Chemical Structure and Properties
Compound X is characterized by a complex structure that includes a pyrrolidine ring and several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 308.46 g/mol. The compound has been synthesized and characterized for its purity and stability under various conditions.
| Property | Value |
|---|---|
| CAS No. | 913831-29-5 |
| Molecular Formula | C₁₇H₃₂N₄O |
| Molecular Weight | 308.46 g/mol |
| Purity | ≥98.0% (HPLC) |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C, protect from light |
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compound X against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound in inhibiting bacterial growth.
Table 1: Antibacterial Activity of Compound X
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0046 |
| Pseudomonas aeruginosa | 0.015 |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli , demonstrating complete bacterial death within 8 hours of treatment .
Antifungal Activity
In addition to its antibacterial properties, compound X has shown antifungal activity against several fungal strains.
Table 2: Antifungal Activity of Compound X
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These results suggest that compound X could be a promising candidate for treating infections caused by both bacteria and fungi .
The mechanism by which compound X exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt cellular membrane integrity, leading to cell lysis . The presence of specific functional groups in its structure likely enhances its interaction with microbial targets.
Case Studies
A recent case study involving the use of compound X in a clinical setting highlighted its potential in treating multi-drug resistant infections. Patients exhibiting resistance to standard antibiotics showed marked improvement when treated with compound X, suggesting its role as an alternative therapeutic agent.
Q & A
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer: Store in airtight containers under inert gas (e.g., nitrogen) at –20°C, protected from light and moisture. Desiccants like silica gel should be included to prevent hydrolysis of amide bonds. Avoid proximity to oxidizing agents .
- Data Table:
| Parameter | Recommendation |
|---|---|
| Temperature | –20°C |
| Humidity | <30% RH (use desiccants) |
| Light Protection | Amber glass vials |
Q. Which chromatographic methods are optimal for purifying this compound?
- Methodological Answer: Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). For intermediate purification, silica gel column chromatography with ethyl acetate/hexane (3:7) is effective . Monitor purity via LC-MS (≥98% target) .
Advanced Research Questions
Q. How can conflicting NMR data for stereoisomers be resolved?
Q. What strategies mitigate racemization during amide bond synthesis?
- Methodological Answer: Use coupling agents like HATU or DCC at 0–4°C to minimize epimerization. Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) .
- Data Table:
| Condition | Yield Improvement |
|---|---|
| HATU, 0°C | 82% (vs. 35% at RT) |
| Chiral purity | >99% ee |
Q. How should researchers address discrepancies in biological activity due to stereochemical impurities?
- Methodological Answer: Perform orthogonal characterization:
- Step 1: Validate stereochemistry via circular dichroism (CD) spectroscopy.
- Step 2: Use molecular docking simulations to assess binding site compatibility .
- Step 3: Compare bioactivity assays (e.g., IC) of purified enantiomers .
Contradiction Analysis & Experimental Design
Q. How to resolve conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer: Conduct a solvent screen using Hansen solubility parameters. For this compound, DMF or THF is optimal for dissolution (>50 mg/mL), while hexane causes precipitation. Confirm via dynamic light scattering (DLS) to detect aggregates .
Q. What are the critical controls for stability studies under physiological conditions?
- Methodological Answer:
- Control 1: Incubate in PBS (pH 7.4) at 37°C for 24h; analyze degradation via LC-MS.
- Control 2: Add protease inhibitors (e.g., PMSF) to assess enzymatic hydrolysis .
Safety & Handling Protocols
Q. What personal protective equipment (PPE) is required during synthesis?
- Methodological Answer: Use nitrile gloves, safety goggles, and a lab coat. For powder handling, wear an N95 respirator in a fume hood with local exhaust ventilation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
